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Executive Summary
Conivaptan hydrochloride (Vaprisol®), a non-peptide dual antagonist of the arginine

vasopressin (AVP) V1A and V2 receptors, represents a significant advancement in the

management of euvolemic and hypervolemic hyponatremia. Developed by Yamanouchi

Pharmaceuticals (now Astellas Pharma), conivaptan was the first in its class to receive FDA

approval for this indication. Its mechanism of action, targeting the underlying hormonal driver of

water retention in hyponatremia, offers a distinct advantage over traditional therapies. This

technical guide provides a comprehensive overview of the discovery, preclinical development,

and clinical evaluation of conivaptan hydrochloride, presenting key data, experimental

methodologies, and relevant physiological pathways.

Discovery and Rationale
Hyponatremia, the most common electrolyte disorder in hospitalized patients, is frequently

caused by excessive secretion of AVP, also known as antidiuretic hormone (ADH)[1]. AVP's

primary role in regulating water balance is mediated through the V2 receptor in the renal

collecting ducts, which promotes water reabsorption[2][3][4]. The V1A receptor, found on

vascular smooth muscle, mediates vasoconstriction[4]. In conditions like the Syndrome of

Inappropriate Antidiuretic Hormone (SIADH) or heart failure, non-osmotic AVP release leads to

water retention and dilutional hyponatremia[1].
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This pathophysiology provided a clear rationale for the development of AVP receptor

antagonists. The goal was to create an agent that could induce "aquaresis"—the excretion of

electrolyte-free water—to correct serum sodium levels without significantly altering electrolyte

balance[5]. Conivaptan (formerly YM087) was identified by Yamanouchi as a potent, non-

peptide molecule with high affinity for both V1A and V2 receptors, making it the first dual

antagonist of its kind[1][6][7].

Preclinical Development
In Vitro Characterization
Conivaptan's activity was first characterized in vitro to determine its affinity and functional

antagonism at human vasopressin receptors. These studies were crucial in establishing its

potency and selectivity profile.

Data Presentation: In Vitro Activity of Conivaptan

Parameter Receptor Subtype Value

Binding Affinity (Ki) Human V1A 6.3 nM[8]

Human V2 1.1 nM[8]

Human V1B No effect on binding[8]

Functional Antagonism (IC50)
Human V1A (AVP-induced

Ca²⁺ increase)
14.3 nM[8]

Human V2 (AVP-induced

cAMP production)
1.95 nM[8]

These in vitro studies demonstrated that conivaptan is a potent antagonist with nanomolar

affinity for both V1A and V2 receptors, and notably higher affinity for the V2 receptor, without

any agonistic activity.[1][8]

Experimental Protocols: In Vitro Assays

Receptor Binding Assay: The binding affinity of conivaptan was determined using radioligand

binding assays. Human V1A, V1B, and V2 receptors were cloned and transiently expressed
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in COS-1 cells (monkey renal tissue origin). The ability of conivaptan to displace the binding

of radiolabeled [3H]AVP to membrane preparations from these cells was measured to

calculate the Ki values.[8]

Functional Antagonism Assays:

V1A Receptor: COS-1 cells expressing human V1A receptors were used. The antagonistic

effect was measured by conivaptan's ability to inhibit the AVP-induced increase in

intracellular calcium concentration ([Ca2+]i), a key downstream signal of V1A activation.[8]

V2 Receptor: COS-1 cells expressing human V2 receptors were utilized. Functional

antagonism was determined by measuring conivaptan's ability to inhibit AVP-stimulated

accumulation of cyclic AMP (cAMP), the primary second messenger for the V2 receptor.[8]

Visualization: Conivaptan's Mechanism of Action at the V2 Receptor
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Caption: V2 receptor signaling pathway and antagonism by conivaptan.
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In Vivo Preclinical Studies
Conivaptan was evaluated in animal models to confirm its aquaretic effects and its ability to

correct hyponatremia.

Experimental Protocols: SIADH Rat Model

A rat model of SIADH was developed to mimic the clinical condition. This was achieved by

continuous subcutaneous administration of AVP via an osmotic mini-pump to induce

antidiuresis. Hyponatremia was then induced in these rats through additional water loading.

This model successfully replicated the key characteristics of clinical SIADH, including

decreased blood sodium concentration and plasma osmolality.[9]

Visualization: Preclinical Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17202666/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Develop SIADH Rat Model

Induce Hyponatremia
(AVP Pump + Water Load)

Divide into
Treatment Groups

Administer IV Conivaptan
(0.1, 1 mg/kg)

Administer IV Furosemide
(10 mg/kg) Administer Vehicle

Measure Blood Electrolytes
& Plasma Osmolality

Analyze & Compare Results

Click to download full resolution via product page

Caption: Workflow for evaluating conivaptan in a rat model of SIADH.

Data Presentation: Efficacy in SIADH Rat Model
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Treatment Group
Effect on Blood
Sodium

Effect on Plasma
Osmolality

Effect on Blood
Potassium

Conivaptan (0.1, 1

mg/kg IV)

Significantly

Increased[9]

Significantly

Increased[9]
No significant change

Furosemide (10 mg/kg

IV)
No Increase[9] No Increase[9]

Significantly

Lowered[9]

These results demonstrated that conivaptan effectively and specifically corrects hyponatremia

in an animal model of SIADH, unlike loop diuretics which cause broader electrolyte loss.[9]

Clinical Development
Conivaptan underwent rigorous clinical evaluation in multicenter, randomized, double-blind,

placebo-controlled trials to establish its efficacy and safety in hospitalized patients with

euvolemic or hypervolemic hyponatremia.[2][10][11]

Pivotal Clinical Trials
Key trials assessed both intravenous and oral formulations of conivaptan. Patients typically had

a baseline serum sodium between 115 and <130 mEq/L.[2][10]

Experimental Protocols: Clinical Trial Design

Patient Population: Hospitalized adults with euvolemic or hypervolemic hyponatremia (serum

Na+ 115 to <130 mEq/L).[2]

Study Design: Double-blind, placebo-controlled, randomized, multicenter studies.[2][10]

Interventions:

Intravenous (IV): A 20 mg loading dose infused over 30 minutes, followed by a continuous

infusion of 20 mg/day or 40 mg/day for up to four days.[11][12] Some studies evaluated

doses up to 80 mg/day.[2]

Oral: 40 mg/day or 80 mg/day given in two divided doses for 5 days.[10]
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Primary Efficacy Endpoint: The primary measure was the change in serum sodium, often

assessed as the baseline-adjusted area under the curve (AUC) for serum sodium

concentration over the treatment period.[2][10]

Secondary Endpoints: Included the time to a confirmed increase in serum sodium (e.g., ≥4

mEq/L), the total time the serum sodium was elevated above baseline, and the proportion of

patients achieving a normal serum sodium (≥135 mEq/L) or a clinically significant increase

(e.g., ≥6 mEq/L).[2][10]

Data Presentation: Efficacy of Intravenous Conivaptan vs. Placebo

Efficacy Measure Placebo
Conivaptan (40
mg/day)

Conivaptan (80
mg/day)

LS Mean Serum Na+

Increase from

Baseline at End of

Treatment

0.8 ± 0.8 mEq/L[2] 6.3 ± 0.7 mEq/L[2] 9.4 ± 0.8 mEq/L[2]

LS Mean Serum Na+

Increase from

Baseline at 24 hours

0.4 ± 0.7 mEq/L[13] 6.4 ± 0.7 mEq/L[13] 8.1 ± 0.7 mEq/L[13]

Intravenous conivaptan demonstrated a rapid and statistically significant increase in serum

sodium levels compared to placebo.[2][13]

Data Presentation: Efficacy of Oral Conivaptan vs. Placebo
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Efficacy Measure Placebo
Conivaptan (40
mg/day)

Conivaptan (80
mg/day)

LS Mean Serum Na+

Increase from

Baseline at End of

Treatment

3.4 mEq/L[10] 6.4 mEq/L[10] 8.2 mEq/L[10]

Median Time to

Confirmed Serum Na+

Increase of ≥4 mEq/L

71.7 hours[10] 27.5 hours[10] 12.1 hours[10]

Patients with

Confirmed Normal

Na+ (≥135) or

Increase ≥6 mEq/L

48%[10] 71%[10] 82%[10]

The oral formulation also proved effective, though its development was discontinued due to

significant drug-drug interactions related to CYP3A4 inhibition.[14]

Pharmacokinetics
Conivaptan exhibits non-linear pharmacokinetics, largely due to the inhibition of its own

metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme.[7]

Data Presentation: Pharmacokinetic Parameters in Hyponatremic Patients

Parameter Conivaptan (20 mg/day) Conivaptan (40 mg/day)

Clearance (CL) 18.7 L/h[15] 9.5 L/h[15]

Elimination Half-life (t½) 5.3 hours[15] 10.2 hours[15]

Area Under the Curve (AUC∞) 6,996 ng·h/mL[15] 30,771 ng·h/mL[15]

The pharmacokinetics of conivaptan were found not to differ significantly based on the patient's

volume status (euvolemic vs. hypervolemic) or the presence of congestive heart failure.[15]
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Conclusion and Future Directions
The discovery and development of conivaptan hydrochloride marked a paradigm shift in the

treatment of hyponatremia, moving from non-specific interventions to a targeted, mechanism-

based therapy. Preclinical studies robustly established its dual V1A/V2 antagonism and its

efficacy in relevant animal models. Subsequent clinical trials confirmed its ability to safely and

effectively raise serum sodium levels in hospitalized patients with euvolemic and hypervolemic

hyponatremia. While the oral formulation is not available, the intravenous formulation remains

an important tool for acute, in-hospital management. The journey of conivaptan from a novel

chemical entity to an approved therapeutic agent serves as a prime example of rational drug

design targeting a well-defined pathophysiological mechanism.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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